molecular formula C16H16N2O3 B2913891 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide CAS No. 2034594-67-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide

Cat. No. B2913891
CAS RN: 2034594-67-5
M. Wt: 284.315
InChI Key: CZXBVADEJJFPOS-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .

Scientific Research Applications

Synthesis and Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide derivatives have been synthesized and their biological activities studied, showing potential in anticancer, antibacterial, and antiviral applications. For example, derivatives have demonstrated cytotoxicity against cancer cell lines and antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds exhibiting potent anticancer activities targeted the epidermal growth factor receptor (EGFR), which is a promising approach for developing novel anticancer agents (Phutdhawong et al., 2019), (Lan et al., 2017).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks has been explored, highlighting the versatility of furan compounds in creating novel materials with potentially enhanced physical properties and biodegradability. These advancements could contribute significantly to sustainable material science (Jiang et al., 2014).

Analytical and Spectral Study

Furan ring-containing ligands have been analyzed for their potential to form transition metal complexes, which could have implications in catalysis, drug delivery systems, and materials science. The chelating properties and antimicrobial activities of these complexes offer interesting avenues for further research and application development (Patel, 2020).

Anti-Bacterial Activities and Computational Validation

Furan-2-carboxamide derivatives have been investigated for their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. These studies not only advance the understanding of the antibacterial potential of furan derivatives but also validate their activities through computational approaches, opening up new paths for the design of antibacterial agents (Siddiqa et al., 2022).

Novel Inhibitors of Lethal H5N1 Influenza A Viruses

Research has led to the identification of furan-carboxamide derivatives as novel inhibitors of the H5N1 influenza A virus, demonstrating the potential of these compounds in antiviral therapy. Such findings are critical, given the global impact of viral pandemics and the ongoing search for effective antiviral drugs (Yongshi et al., 2017).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-18-7-6-11-9-12(4-5-13(11)18)14(19)10-17-16(20)15-3-2-8-21-15/h2-9,14,19H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXBVADEJJFPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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